Diethoxy-methyl-silane
Overview
Description
Diethoxy-methyl-silane is an organosilicon compound with the chemical formula C5H14O2Si. It is a colorless, clear liquid that is primarily used as a reagent in various chemical reactions. The compound is known for its versatility in organic synthesis, particularly in the preparation of other organosilicon compounds and in reduction reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethoxy-methyl-silane can be synthesized through the hydrosilylation of vinyl ethers with methyldiethoxysilane. This reaction typically requires a catalyst, such as a platinum complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is produced through the direct reaction of silicon with ethanol in the presence of a catalyst. This method is favored for its simplicity and cost-effectiveness. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Types of Reactions:
Reduction: this compound is commonly used as a reducing agent in organic synthesis. It can reduce carbonyl compounds to their corresponding alcohols.
Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes, forming organosilicon products.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives
Common Reagents and Conditions:
Catalysts: Platinum complexes, rhodium complexes, and copper hydride are commonly used catalysts.
Solvents: Common solvents include tetrahydrofuran, dichloromethane, and toluene.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at moderate temperatures
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Organosilicon Compounds: From hydrosilylation and substitution reactions
Scientific Research Applications
Diethoxy-methyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and in reduction reactions.
Biology: It is employed in the preparation of silicon-based materials for biological applications, such as drug delivery systems.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and medical devices.
Industry: It is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates .
Mechanism of Action
The mechanism by which diethoxy-methyl-silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. This hydride transfer is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond, making it more reactive. The compound can also form stable silicon-oxygen bonds, which are crucial in its applications in adhesives and coatings .
Comparison with Similar Compounds
Triethoxysilane: Similar in structure but with three ethoxy groups instead of two.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups.
Phenylsilane: Contains a phenyl group instead of ethoxy groups
Uniqueness: Diethoxy-methyl-silane is unique due to its combination of ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in selective reduction reactions and in the formation of stable organosilicon compounds .
Properties
IUPAC Name |
diethoxy(methyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGIFFQYRAXTDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[SiH](C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031-62-1 | |
Record name | Methyldiethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2031-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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